molecular formula C13H10O2S2 B374525 2-(Phenyldisulfanyl)benzoic acid

2-(Phenyldisulfanyl)benzoic acid

Cat. No.: B374525
M. Wt: 262.4g/mol
InChI Key: ZKQOJMBQFLYPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenyldisulfanyl)benzoic acid is a benzoic acid derivative featuring a disulfide (-S-S-) functional group at the ortho position of the aromatic ring. For instance, 2-(Phenylthio)benzoic acid (CAS 1527-12-4), a thioether analog, has a molecular formula of C₁₃H₁₀O₂S and a molar mass of 230.28 g/mol .

Properties

Molecular Formula

C13H10O2S2

Molecular Weight

262.4g/mol

IUPAC Name

2-(phenyldisulfanyl)benzoic acid

InChI

InChI=1S/C13H10O2S2/c14-13(15)11-8-4-5-9-12(11)17-16-10-6-2-1-3-7-10/h1-9H,(H,14,15)

InChI Key

ZKQOJMBQFLYPQB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SSC2=CC=CC=C2C(=O)O

Canonical SMILES

C1=CC=C(C=C1)SSC2=CC=CC=C2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular properties of sulfur-containing benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Characteristics Source
2-(Phenylthio)benzoic acid C₁₃H₁₀O₂S 230.28 Thioether (-S-Ph) High purity (97%); stable under ambient conditions
2-[(Phenylsulfinyl)methyl]benzoic acid C₁₄H₁₂O₃S 260.31 Sulfoxide (-SO-) Sulfinyl group enhances polarity; ChemSpider ID 2103082
2-(Sulfooxy)benzoic acid C₇H₆O₅S 202.18 Sulfate ester (-OSO₃H) Identified as a microbial metabolite; potential bioactive properties
Sulfasalazine C₁₈H₁₄N₄O₅S 398.39 Sulfonamide, azo linkage Anti-inflammatory drug; interacts with T1R3 receptors
3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid C₁₅H₁₅N₂O₆S₂ 403.42 Dual sulfonamide groups Research use; modulates enzyme activity

Key Research Findings

(b) Hydrogen Bonding and Crystallography
  • Sulfur Influence on Packing : Sulfur substituents, such as sulfoxides and sulfates, alter hydrogen-bonding networks. For example, sulfated benzoic acids (e.g., 2-(sulfooxy)benzoic acid) form stable hydrogen bonds via their sulfate groups, influencing crystal packing .
(c) Metabolic and Redox Behavior
  • Disulfanyl vs. Thioether Stability : The disulfide bond in 2-(Phenyldisulfanyl)benzoic acid is redox-active, unlike the thioether bond in 2-(Phenylthio)benzoic acid. This property may render the disulfanyl variant prone to reduction, forming reactive thiol intermediates .

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